![molecular formula C9H14O3 B2376379 5-Oxaspiro[3.5]nonane-6-carboxylic acid CAS No. 1864480-39-6](/img/structure/B2376379.png)
5-Oxaspiro[3.5]nonane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Oxaspiro[3.5]nonane-6-carboxylic acid” would depend on its specific structure. For example, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis Techniques
- A novel method for synthesizing spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed, showcasing their potential in forming complex heterocyclic systems (Gurry, McArdle, & Aldabbagh, 2015).
- Research on spiroaminals, including 1-oxa-6-azaspiro[4.4]nonane, highlights their importance in natural and synthetic products with biological activity, demonstrating the challenges and strategies in their synthesis (Sinibaldi & Canet, 2008).
Structural and Mechanistic Studies
- The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, an example of a dipeptide synthon, illustrates the utility of these compounds in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).
- A study on the sequential 5-exo-trig spirocyclization involving vinyl and aryl radicals discusses the formation of 1-azaspiro[4.4]nonane, highlighting its role in organic and medicinal chemistry (Bejarano et al., 2022).
Applications in Organic Synthesis
- The synthesis of oxaspiro[m.n] skeletons, including 1-oxaspiro[4.4]nonane, demonstrates their potential in the formation of complex molecular frameworks (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
- An experimental study on the synthesis of 1-oxaspiro[4.4]nonane derivatives explores their use in creating bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Propiedades
IUPAC Name |
5-oxaspiro[3.5]nonane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-3-1-4-9(12-7)5-2-6-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFGEYGGAAVULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
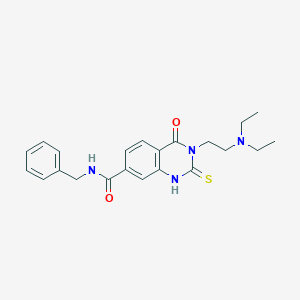
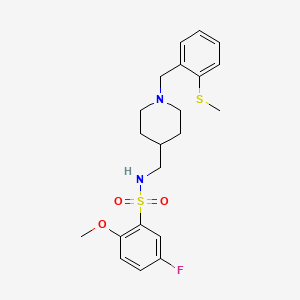
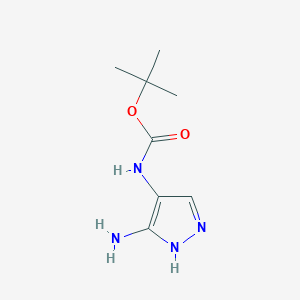

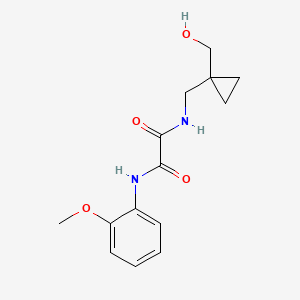
![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)
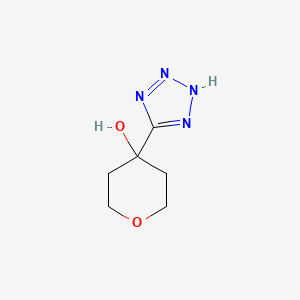
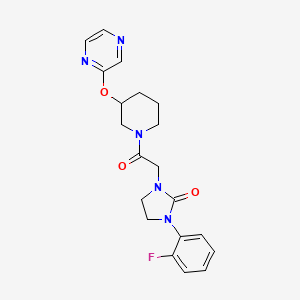
![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)
![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2376313.png)
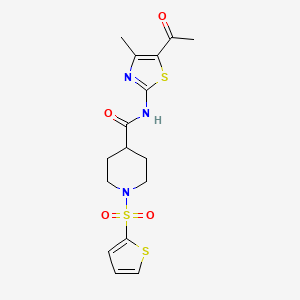
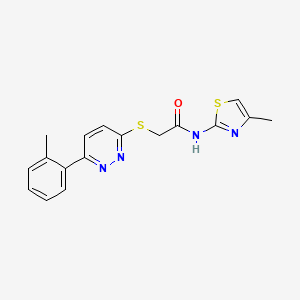
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2376316.png)
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)
